molecular formula C10H13NO3 B1580585 2-Amino-3-(2-methoxyphenyl)propanoic acid CAS No. 22976-68-7

2-Amino-3-(2-methoxyphenyl)propanoic acid

Cat. No. B1580585
CAS RN: 22976-68-7
M. Wt: 195.21 g/mol
InChI Key: SEUPQWHWULSGJC-UHFFFAOYSA-N
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Description

2-Amino-3-(2-methoxyphenyl)propanoic acid, also known as 2-methoxyphenylalanine, is a compound with the molecular formula C10H13NO3 and a molecular weight of 195.22 .


Molecular Structure Analysis

The InChI code for 2-Amino-3-(2-methoxyphenyl)propanoic acid is 1S/C10H13NO3/c1-14-9-5-3-2-4-7(9)6-8(11)10(12)13/h2-5,8H,6,11H2,1H3,(H,12,13) . This indicates the presence of an amino group, a carboxyl group, and a methoxyphenyl group attached to a propanoic acid backbone.


Physical And Chemical Properties Analysis

2-Amino-3-(2-methoxyphenyl)propanoic acid is a solid substance . Its boiling point is predicted to be 337.2±32.0 °C, and its density is predicted to be 1.209±0.06 g/cm3 .

Scientific Research Applications

Antioxidant, Anti-Inflammatory, and Antiulcer Activities

2-Amino-3-(2-methoxyphenyl)propanoic acid and its analogues have been evaluated for their potential in various medical applications. For instance, certain analogues of this compound demonstrated significant in vitro antioxidant activity, anti-inflammatory activity, and antiulcer activity. These properties are highly valuable in the field of pharmacology and drug development (Subudhi & Sahoo, 2011).

Crystal Structure and Spectroscopic Analysis

The compound has been characterized using X-ray crystallography, spectroscopic methods, and quantum chemical calculations. Understanding its crystal structure and molecular interactions provides insights into its chemical behavior and potential applications in materials science (Venkatesan et al., 2016).

Functional Modification in Hydrogels

Research has explored the modification of poly vinyl alcohol/acrylic acid hydrogels with various amino compounds including 2-amino-3-(2-methoxyphenyl)propanoic acid. These modifications have shown to increase the thermal stability and biological activity of the hydrogels, suggesting applications in medical and environmental technology (Aly & El-Mohdy, 2015).

Role in Organic Chemistry and Synthesis

This compound plays a role in various organic syntheses, such as in the preparation of specific amino acids and their analogues. These syntheses contribute to the broader field of organic chemistry and pharmaceuticals (Shimohigashi et al., 1976).

Corrosion Inhibition Properties

Certain derivatives of 2-amino-3-(2-methoxyphenyl)propanoic acid have been studied for their corrosion inhibition properties on mild steel in acidic solutions. This research indicates potential industrial applications in protecting metals from corrosion (Gupta et al., 2016).

Metabolic Studies in Archaeon

Organic acids related to 2-amino-3-(2-methoxyphenyl)propanoic acid have been analyzed in the metabolic studies of thermophilic sulfur-dependent anaerobic archaeon. These studies contribute to our understanding of microbial metabolism in extreme environments (Rimbault et al., 1993).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard codes associated with it are H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

2-amino-3-(2-methoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-14-9-5-3-2-4-7(9)6-8(11)10(12)13/h2-5,8H,6,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEUPQWHWULSGJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60295314
Record name 2-amino-3-(2-methoxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60295314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-(2-methoxyphenyl)propanoic acid

CAS RN

22976-68-7
Record name 2-amino-3-(2-methoxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60295314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
F Parmeggiani, ST Ahmed… - … synthesis & catalysis, 2016 - Wiley Online Library
A practical and efficient biocatalytic synthesis of aromatic d‐amino acids has been developed, based on the reductive amination of the corresponding α‐keto acids via a recombinant …
Number of citations: 54 onlinelibrary.wiley.com
H Zhu, J Wang, Y Lu, VA Soloshonok… - The Journal of …, 2022 - ACS Publications
An operationally simple and convenient resolution method via Cu(II) complexes was reported, efficiently providing valuable enantiopure N,C-unprotected α-amino acids. This protocol …
Number of citations: 2 pubs.acs.org
H Zhu, J Wang, Y Lu, VA Soloshonok… - The Journal of …, 2023 - ACS Publications
Novel type of Pd(II) complexes have been synthesized under operationally simple and convenient conditions and applied in the dynamic thermodynamic resolution of racemic N,C-…
Number of citations: 1 pubs.acs.org

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